![molecular formula C17H18FNO4 B1326699 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid CAS No. 879329-76-7](/img/structure/B1326699.png)

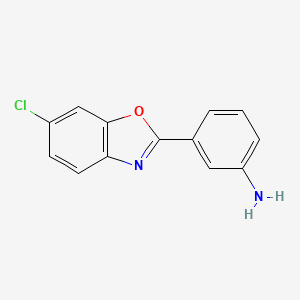

3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

. It can be used to investigate protein interactions, post-translational modifications, and the dynamic proteome.

Medicinal Chemistry

The pyrrole ring present in this compound is a biologically active scaffold known for its diverse nature of activities. It’s used to synthesize more active compounds by combining different pharmacophores within the pyrrole system . This has led to the development of drugs with antipsychotic, β-adrenergic antagonist, and anxiolytic properties.

Anticancer Research

Compounds containing the pyrrole moiety have been explored for their anticancer properties. They are particularly researched for leukemia, lymphoma, and myelofibrosis treatments. The fluorophenyl group in this compound could potentially enhance its activity against cancer cells .

Antibacterial and Antifungal Applications

The structural features of this compound suggest potential use in developing new antibacterial and antifungal agents. Pyrrole derivatives are known to possess significant antibacterial and antifungal properties, which can be harnessed in pharmaceutical research .

Antiprotozoal and Antimalarial Drugs

Research into antiprotozoal and antimalarial drugs has also benefited from compounds like this one. The pyrrole ring system is considered a potential source of biologically active compounds that can be effective against protozoan infections and malaria .

Anti-inflammatory Drugs

The compound’s structure indicates possible applications in creating anti-inflammatory drugs. Pyrrole derivatives are known to inhibit enzymes and signaling pathways involved in inflammation, making them valuable in this field .

Cholesterol-Lowering Agents

Pyrrole-containing compounds have been used to develop cholesterol-lowering drugs. Their ability to modulate lipid metabolism could be explored with this compound, potentially leading to new therapies for hyperlipidemia .

Drug Delivery Research

The boronic acid derivatives of phenyl groups, similar to the fluorophenyl group in this compound, are considered for drug delivery systems, especially as boron carriers suitable for neutron capture therapy . This compound could be modified to enhance its stability and efficacy in such applications.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the specific targets and mode of action of the compound.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.

properties

IUPAC Name |

3-[3-ethoxycarbonyl-5-(4-fluorophenyl)-2-methylpyrrol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4/c1-3-23-17(22)14-10-15(12-4-6-13(18)7-5-12)19(11(14)2)9-8-16(20)21/h4-7,10H,3,8-9H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZRTFYPSGMJNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)F)CCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201144534 |

Source

|

| Record name | 3-(Ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid | |

CAS RN |

879329-76-7 |

Source

|

| Record name | 3-(Ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879329-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)

![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)